molecular formula C11H13ClN2O B2505771 4-Chloro-2-(piperidin-1-ylcarbonyl)pyridine

4-Chloro-2-(piperidin-1-ylcarbonyl)pyridine

Cat. No.: B2505771
M. Wt: 224.68 g/mol
InChI Key: CXAYZALESVPCFR-UHFFFAOYSA-N
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Description

4-Chloro-2-(piperidin-1-ylcarbonyl)pyridine is a useful research compound. Its molecular formula is C11H13ClN2O and its molecular weight is 224.68 g/mol. The purity is usually 95%.
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Biological Activity

4-Chloro-2-(piperidin-1-ylcarbonyl)pyridine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring both a pyridine ring and a piperidine moiety, suggests diverse interactions with biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C11H12ClN3O\text{C}_{11}\text{H}_{12}\text{Cl}\text{N}_{3}\text{O}

This compound includes:

  • A pyridine ring, known for its role in various biological activities.
  • A piperidine group, which is often involved in drug interactions due to its basic nitrogen.

The biological activity of this compound appears to be linked to its ability to interact with various receptors and enzymes. While specific targets are still under investigation, preliminary studies suggest potential interactions with:

  • Histamine receptors , possibly exhibiting antihistaminic properties.
  • Enzymatic pathways , where it may act as an enzyme inhibitor, impacting various biochemical processes.

Antitumor Potential

In vitro studies have suggested that derivatives of pyridine compounds can possess antitumor activity. For instance, related compounds have shown promise as inhibitors of protein kinases involved in cancer progression. The potential of this compound in this area remains to be fully explored but is an avenue for future research .

Neuroprotective Effects

There is emerging evidence that certain piperidine derivatives can exhibit neuroprotective properties by acting on dopamine receptors. While specific studies on this compound are scarce, the structural characteristics suggest it may similarly influence neuroprotective pathways .

Study on Antihistaminic Activity

A study investigating the antihistaminic properties of pyridine derivatives found that compounds with similar structures could significantly reduce histamine-induced responses in cellular models. Although specific data on this compound was not available, the findings suggest potential for this compound in allergy treatments.

Inhibition of Protein Kinases

A recent investigation into the biological activity of pyridine derivatives highlighted their ability to inhibit various protein kinases involved in cell signaling pathways. The study reported IC50 values ranging from low micromolar to nanomolar concentrations for several related compounds, indicating strong inhibitory potential. This suggests that this compound could also exhibit similar inhibitory effects on key cancer-related kinases .

Data Table: Summary of Biological Activities

Activity TypePotential EffectReferences
AntihistaminicInhibition of histamine action
AntitumorInhibition of protein kinases
NeuroprotectivePotential modulation of dopamine receptors

Properties

IUPAC Name

(4-chloropyridin-2-yl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-9-4-5-13-10(8-9)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAYZALESVPCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NC=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.